Succinimide, N-((4-benzyl-1-piperazinyl)methyl)-

Description

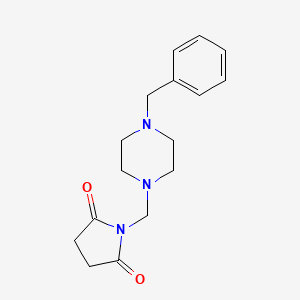

Succinimide, N-((4-benzyl-1-piperazinyl)methyl)- is a cyclic imide derivative characterized by a succinimide core substituted at the nitrogen atom with a (4-benzyl-1-piperazinyl)methyl group.

Properties

CAS No. |

93150-23-3 |

|---|---|

Molecular Formula |

C16H21N3O2 |

Molecular Weight |

287.36 g/mol |

IUPAC Name |

1-[(4-benzylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H21N3O2/c20-15-6-7-16(21)19(15)13-18-10-8-17(9-11-18)12-14-4-2-1-3-5-14/h1-5H,6-13H2 |

InChI Key |

WIJICIRJAQSICP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)CN2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimide, N-((4-benzyl-1-piperazinyl)methyl)- typically involves the coupling of succinimide with a benzyl-substituted piperazine. One common method is the dehydrogenative coupling of diols and amines, catalyzed by a manganese pincer complex, which forms hydrogen gas as the sole byproduct . This method is both atom economical and environmentally benign.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Succinimide, N-((4-benzyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield succinimide derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that succinimide derivatives can exhibit anticonvulsant properties. For instance, studies have shown that modifications to the structure of piperazine-based compounds can enhance their efficacy against seizures. A specific study highlighted that certain derivatives of piperazine, including those related to succinimides, demonstrated significant activity in animal models of epilepsy . The structure-activity relationship (SAR) studies emphasized the importance of the imide ring in conferring anticonvulsant effects.

Anti-Anxiety and Anti-Allergic Properties

Succinimide derivatives have been reported to possess anti-anxiety and anti-allergic activities. A patent describes compounds that exhibit these properties and suggests their potential use in treating anxiety disorders and allergic reactions . The mechanism of action may involve modulation of neurotransmitter systems, although specific pathways require further investigation.

HIV Inhibition

Another area of research involves the potential use of succinimide derivatives as inhibitors of HIV replication. Studies have indicated that certain structural modifications can lead to compounds that are effective against HIV without belonging to the conventional classes of anti-HIV drugs, thus offering a novel approach to treatment .

Case Study 1: Anticonvulsant Screening

In a study evaluating the anticonvulsant activity of various piperazine derivatives, several compounds derived from succinimides were tested using maximal electroshock and pentylenetetrazole models. The results indicated that specific modifications led to enhanced protective effects against seizures compared to standard treatments like phenytoin .

Case Study 2: Anti-Allergic Activity

A patent analysis revealed that certain succinimide derivatives demonstrated significant anti-allergic effects in preclinical tests. These findings support their potential development into therapeutic agents for managing allergic conditions .

Mechanism of Action

The mechanism of action of Succinimide, N-((4-benzyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Antipsychotic Piperazinyl Succinimides

Compound : SM-9018 (N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis-cyclohexanedicarboximide)

- Structural Similarity : Shares a piperazinylalkyl substituent linked to a succinimide core.

- Activity : Exhibits high affinity for dopamine D2 and serotonin 5-HT2 receptors, with superior in vivo antipsychotic selectivity compared to tiospirone .

- Key Difference : The benzisothiazole-piperazine moiety in SM-9018 enhances receptor specificity, whereas the benzyl-piperazine group in the target compound may confer distinct pharmacokinetic or receptor-binding profiles.

Biological Activity

Succinimide, N-((4-benzyl-1-piperazinyl)methyl)-, also known by its chemical formula C₁₆H₂₁N₃O₂, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Succinimide derivatives are known for their diverse biological activities. The specific compound N-((4-benzyl-1-piperazinyl)methyl)-succinimide incorporates a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and anticonvulsant activities. The molecular structure can be summarized as follows:

- Molecular Formula : C₁₆H₂₁N₃O₂

- Molecular Weight : 273.36 g/mol

- Key Functional Groups : Piperazine ring, succinimide core.

Anticonvulsant Activity

Research indicates that compounds with a piperazine structure exhibit significant anticonvulsant properties. For instance, studies on related succinimide derivatives have shown promising results in seizure models. A notable example is the compound (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, which demonstrated broad-spectrum antiseizure activity in various mouse models such as maximal electroshock (MES) and pentylenetetrazol (PTZ) models .

| Compound | Seizure Model | Activity |

|---|---|---|

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | MES | Potent |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | PTZ | Significant |

Structure-Activity Relationship (SAR)

The biological activity of succinimide derivatives can be significantly influenced by structural modifications. In SAR studies of similar compounds, it was observed that the introduction of various substituents on the piperazine ring can enhance or diminish biological activity. For example, compounds with specific substitutions on the benzyl group exhibited varied potency against seizure models .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of succinimide derivatives is crucial for their therapeutic application. Key parameters include absorption, distribution, metabolism, and excretion (ADME). For instance, studies have shown that certain derivatives possess favorable ADME profiles, indicating good oral bioavailability and low toxicity .

Case Studies

- In Vivo Studies : In a recent study involving a series of piperazine-containing quinolones, compounds were tested for their efficacy against malaria parasites. Although not directly related to succinimide, the findings highlight the potential of piperazine derivatives in treating infectious diseases .

- Toxicological Assessments : Evaluations of toxicity in HepG2 cells indicated that some derivatives did not exhibit hepatotoxic effects, suggesting a favorable safety profile for further development .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing Succinimide, N-((4-benzyl-1-piperazinyl)methyl)-, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of succinimide derivatives typically involves nucleophilic substitution or condensation reactions. For example, halogenated intermediates (e.g., brominated succinimide) can react with benzyl-piperazine derivatives in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF). Evidence from analogous compounds shows that solvent choice significantly impacts yield: acetonitrile increased yields to 65% compared to 19% in carbon tetrachloride due to better solvation of intermediates . Reaction stoichiometry (e.g., 1:2 molar ratios for ether and brominating agents) and temperature (0–6°C for stability) are critical for minimizing side reactions .

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer :

- Infrared (IR) spectroscopy : Identifies functional groups like the succinimide carbonyl (C=O stretch at ~1700–1800 cm⁻¹) and piperazinyl N-H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolves spatial arrangements, such as halogen bonding between bromine atoms and piperazinyl nitrogen in related structures (e.g., PPh4[X(N-bromosuccinimide)2], space group P-1, lattice parameters a=10.2 Å, b=12.5 Å) .

- NMR : ¹H and ¹³C NMR verify regiochemistry and substituent effects; aromatic protons in the benzyl group appear as multiplets at δ 7.2–7.4 ppm, while piperazinyl protons show broad singlets at δ 2.5–3.5 ppm .

Advanced Research Questions

Q. Q3. How does the electronic structure of the succinimide core influence binding to biological targets like dopamine or serotonin receptors?

Methodological Answer : Computational studies (e.g., DFT or molecular docking) reveal that electron-withdrawing groups on the succinimide ring enhance binding to receptors like 5-HT2A or D2 by stabilizing charge-transfer interactions. For example, SM-9018 (a related succinimide-piperazine derivative) showed higher selectivity for 5-HT2A due to its cis-cyclohexane dicarboximide moiety, which optimizes hydrophobic interactions with receptor pockets . Experimental validation involves in vitro radioligand displacement assays using [³H]spiperone for D2 and [³H]ketanserin for 5-HT2A, with IC₅₀ values <10 nM indicating high potency .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for similar succinimide derivatives?

Methodological Answer : Discrepancies in activity data (e.g., variable IC₅₀ values) often arise from differences in assay conditions or structural isomers. Strategies include:

- Isomer-specific synthesis : Enantiomeric purity (e.g., cis vs. trans cyclohexane dicarboximide) must be confirmed via chiral HPLC .

- Membrane potential-dependent assays : For ion channel targets (e.g., Nav1), whole-cell voltage clamp studies under physiological ion gradients (e.g., 140 mM Na⁺) are essential, as activity may depend on stimulation frequency and voltage .

- Meta-analysis : Compare data across standardized protocols, such as the NIH Psychoactive Drug Screening Program (PDSP), to normalize potency metrics .

Q. Q5. What computational models predict the thermodynamic stability and intermolecular interactions of this compound in crystalline or solution states?

Methodological Answer :

- First-principles calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G**) predict lattice energies and hydrogen-bonding networks in crystals. For example, N-(1-naphthyl)succinimide exhibits intermolecular C=O···H-N interactions stabilizing its monoclinic lattice .

- Molecular Dynamics (MD) simulations : Solvent-solute interactions (e.g., chloroform vs. water) are modeled using OPLS-AA force fields to assess solubility and aggregation behavior .

- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like LogP and polar surface area to correlate structural features with stability or bioactivity .

Mechanistic and Experimental Design Questions

Q. Q6. What strategies mitigate side reactions (e.g., over-bromination) during functionalization of the succinimide ring?

Methodological Answer :

- Controlled stoichiometry : Use 1.1 equivalents of N-bromosuccinimide (NBS) to avoid di-brominated byproducts .

- Radical scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to terminate unintended radical chain reactions .

- In situ monitoring : Employ UV-Vis spectroscopy (λ=245 nm for bromine adducts) to track reaction progress and halt at the monobrominated stage .

Q. Q7. How can researchers design analogues to enhance metabolic stability without compromising target affinity?

Methodological Answer :

- Bioisosteric replacement : Substitute the benzyl group with fluorinated aryl rings (e.g., 4-fluorobenzyl) to improve metabolic resistance via reduced CYP450 oxidation .

- Prodrug strategies : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) on the piperazinyl nitrogen to enhance oral bioavailability .

- Plasma stability assays : Incubate compounds in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.